REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[CH:11](=O)[CH3:12].[ClH:14]>[Cl-].[Zn+2].[Cl-]>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([Cl:14])[CH3:12])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3] |f:3.4.5|
|
Name
|
|
Quantity
|
402 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
136 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with termometer, stirrer, and gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained below 10° C. by external cooling
|
Type
|
ADDITION
|
Details
|
are added to the flask dropwise for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the flask below 10° C
|
Type
|
CUSTOM
|
Details
|
The solution is quenched with water
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated from the aqueous layer
|
Type
|
WASH
|
Details
|
The organic layer is washed with sodium bicarbonate and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |